
3,5-Di-tert-butylcyclohexane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-tert-butylcyclohexane-1,2-dione is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 2 positions. This compound is primarily used in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylcyclohexane-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-di-tert-butylphenol, which is then further oxidized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di-tert-butylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various reagents, such as halogens and nucleophiles, can be used to substitute the tert-butyl groups.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexane derivatives, and more complex oxidized compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in redox reactions, which can influence various biochemical pathways. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound has a similar structure but with a benzoquinone core instead of a cyclohexane ring.
3,5-Di-tert-butyl-1,2-benzoquinone: Another similar compound with a benzoquinone core and tert-butyl groups at the 3 and 5 positions.
Uniqueness
3,5-Di-tert-butylcyclohexane-1,2-dione is unique due to its cyclohexane ring structure, which provides different chemical properties and reactivity compared to benzoquinone derivatives. The presence of two ketone groups at the 1 and 2 positions also contributes to its distinct chemical behavior .
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
3,5-ditert-butylcyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
FJKPAFXEDRMYMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
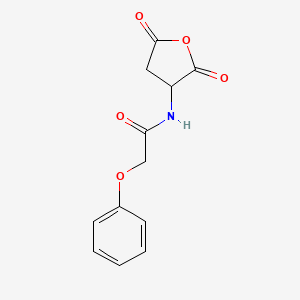
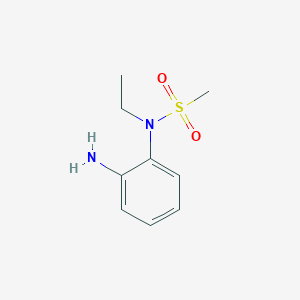
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
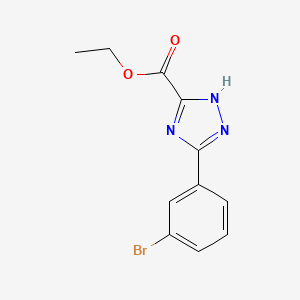
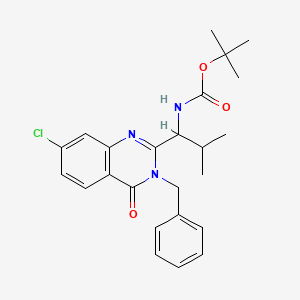
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)


![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
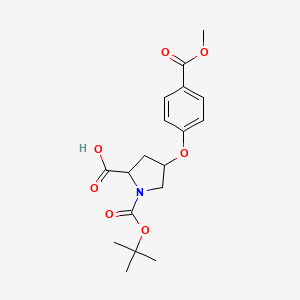
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
